molecular formula C8H14O2S2 B138379 (S)-lipoic acid CAS No. 1077-27-6

(S)-lipoic acid

Cat. No. B138379
CAS RN: 1077-27-6
M. Wt: 206.3 g/mol
InChI Key: AGBQKNBQESQNJD-ZETCQYMHSA-N
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Description

(S)-Lipoic acid is a naturally occurring compound found in the human body and in a variety of foods, including spinach, broccoli, and potatoes. It is an essential cofactor for several key enzymes involved in energy metabolism, and has been studied extensively for its potential health benefits. In particular, (S)-lipoic acid has been found to have antioxidant, anti-inflammatory, and neuroprotective properties, as well as potential applications in the treatment of diabetes and other metabolic disorders.

Scientific Research Applications

1. Metabolic Engineering for Bio-Based Production

(S)-lipoic acid, an organosulfur compound, has potential applications in dietary supplementation, anti-diabetic, and anti-cancer treatments. Its current production, primarily through chemical synthesis, involves environmentally harmful reagents. Research by Chen, Foo, Ling, and Chang (2020) explored a synthetic biology-based method for sustainable R-lipoic acid production using engineered yeast. This method may provide insights into lipoic acid biosynthesis in eukaryotic cells and drive the development of sustainable R-lipoic acid production (Chen, Foo, Ling, & Chang, 2020).

2. Antioxidant Activity Enhancement via Nanoencapsulation

Külkamp et al. (2011) conducted a study on the nanoencapsulation of lipoic acid, finding that it significantly increases the antioxidant activity of lipoic acid. Nanoencapsulation appears to be an efficient method to enhance the antioxidant effects of lipoic acid, suggesting potential therapeutic applications (Külkamp et al., 2011).

3. Role in Mitochondrial Redox Regulation

Lipoic acid is critical for mitochondrial metabolism and is synthesized using intermediates from mitochondrial fatty-acid synthesis. As highlighted by Solmonson and Deberardinis (2017), it is essential for the catalysis of mitochondrial 2-ketoacid dehydrogenase complexes and plays a vital role in stabilizing and regulating these complexes (Solmonson & Deberardinis, 2017).

4. Therapeutic Use in Diabetes and Other Chronic Diseases

Gomes and Negrato (2014) discuss the biochemical functions of alpha-lipoic acid, emphasizing its role as a biological antioxidant and potential therapeutic agent for chronic diseases such as obesity, nonalcoholic fatty liver disease, and cardiovascular diseases. The study underscores its diverse actions, suggesting its use in managing diabetic complications (Gomes & Negrato, 2014).

5. Enantiomeric Purity Testing

Le et al. (2020) developed a high-performance liquid chromatography method to test the enantiomeric purity of R-(+)-alpha lipoic acid, emphasizing the importance of this method for quality control of R-(+)-α lipoic acid products (Le et al., 2020).

properties

IUPAC Name

5-[(3S)-dithiolan-3-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBQKNBQESQNJD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSS[C@H]1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904735
Record name (S)-Lipoic acid
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Molecular Weight

206.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-Lipoic acid
Source Human Metabolome Database (HMDB)
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Solubility

2.24e-01 g/L
Record name (S)-Lipoic acid
Source Human Metabolome Database (HMDB)
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Product Name

(S)-lipoic acid

CAS RN

1077-27-6
Record name (S)-Thioctic acid
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Record name (S)-Lipoic acid
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Record name (S)-Lipoic acid
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Record name (S)-alpha-Lipoic Acid
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Record name THIOCTIC ACID, (-)-
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Record name (S)-Lipoic acid
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URL http://www.hmdb.ca/metabolites/HMDB0014312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

8.0 grams (0.038 mole) of 6,8-dimercapto octanoic acid were added to 1.54 grams (0.038 mole) of sodium hydroxide in 90 ml of water and the solution formed adjusted to pH 9 with dilute aqueous sodium hydroxide. The solution was extracted twice, each time with 30 ml of methyl tertiary butyl ether, the aqueous solution separated off and the residual ether removed in a vacuum. The solution was diluted with 200 ml of water, 7 mg of iron (III) sulfate added and oxygen led in with stirring at room temperture. After 2.5 hours the reaction solution had reached a pH of 12.4, the supply of oxygen was ended and the precipitated iron salt filtered off. The clear yellow solution was acidified with 10% hydrochloric acid at 5° C., to 10° C., further stirred for 1 hour at pH 1 and the precipitated crude product filtered off. The precipitate was washed with water, dried in a vacuum and recrystallized from ethyl acetate/hexane. After drying there were obtained 5.9 grams (75% of theory) of 1,2-dithiolane-3-pentanoic acid as yellow crystals having a melting point of 61° C. to 62° C.
Quantity
8 g
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1.54 g
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90 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Diisopropylethylamine (DIPEA) (anhydrous, 4.3 ml, 24.2 mmol) was added to a solution of EDC.HCl (604 mg, 3.15 mmol) in dichloromethane (15 ml) and stirred for 10 minutes. N-hydroxysuccinimide (390 mg, 3.39 mmol) was added followed by DL-lipoic acid (500 mg, 2.43 mmol). The reaction mixture was stirred in an ice bath for half an hour and then slowly continued overnight under room temperature. The reaction mixture was washed with HCl (5% v/v, 25 ml×2) and water (50 ml×3). The organic layer was dried over Na2SO4, filtered and concentrated. The crude residue was purified by silica gel column chromatography (ethylacetate/hexane=2:1) (618 mg, 85%); 1H-NMR (CDCl3) 1.62-1.98 (7H, m), 2.29-2.47 (1H, m), 2.69 (2H, t, J=7.4), 3.02 (4H, s, succinimidyl CH2×2), 3.21-3.28 (2H, m), 3.60-3.65 (1H, m); ESI-MS m/z calcd for C12H17NO4S2: 303.2518. found: 304.1861 [M+1].
Quantity
4.3 mL
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604 mg
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15 mL
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390 mg
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500 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
416
Citations
U Pick, N Haramaki, A Constantinescu… - Biochemical and …, 1995 - Elsevier
… employed a racemic mixture of R-lipoic and S-lipoic acid. In this report, we have examined separately R-lipoic acid and S-lipoic acid for activity with glutathione reductase from se veral …
Number of citations: 123 www.sciencedirect.com
VA Tutelyan, AA Makhova, AV Pogozheva… - Voprosy …, 2019 - europepmc.org
… ): R-lipoic acid (levogyrate isomer) and S-lipoic acid (rightspinning isomer). Lipoic acid functions as a … Most dietary supplements contain a racemic mixture of R- and S-lipoic acid. …
Number of citations: 17 europepmc.org
GP Biewenga, MA Dorstijn, JV Verhagen… - Biochemical …, 1996 - Elsevier
… S-lipoic acid inhibits the reduction of the R enantiomer only at relatively … of S-lipoic acid on the reduction of R-lipoic acid by LipDH. (A) The initial rate of DHLA formation by S-lipoic acid …
Number of citations: 70 www.sciencedirect.com
K Kramer, L Packer, P Hoppe - OXIDATIVE STRESS AND …, 2001 - books.google.com
… R, S-lipoic acid has been used for the treatment of diabetic neuropathy in Germany for almost 4 decades. Recently, enhancement of glucose disposal by lipoic acid in type II diabetic …
Number of citations: 43 books.google.com
MH Brookes, BT Golding, AT Hudson - Journal of the Chemical Society …, 1988 - pubs.rsc.org
(S)-Malic acid has been converted into α-(R)- and α-(S)-lipoic acid [(1a) and (1b), respectively]via(R)- and (S)-(2-phenylmethoxyethyl)oxirane [(2a) and (2b), respectively]. The (R)-…
Number of citations: 20 pubs.rsc.org
B Salehi, Y Berkay Yılmaz, G Antika… - Biomolecules, 2019 - mdpi.com
… It has a single chiral center and asymmetric carbon which results in two optical isomers: R- and S- lipoic acid (Figure 1) [3]. Thus, ALA has two enantiomeric forms, called S and R …
Number of citations: 255 www.mdpi.com
SA Kates, RA Casale, A Baguisi… - Bioorganic & Medicinal …, 2014 - Elsevier
Lipoic acid (1,2-dithiolane-3-pentanoic acid) is a pharmacophore with unique antioxidant and cytoprotective properties. We synthesized a library based upon the condensation of …
Number of citations: 32 www.sciencedirect.com
AN Purude, KP Pawar, NB Patil, UR Kalkote… - Tetrahedron …, 2015 - Elsevier
The asymmetric synthesis of both the antipodes of α-lipoic acid is described. The total synthesis of racemic and asymmetric lipoic acid is achieved from propane 1,3-diol. This work …
Number of citations: 15 www.sciencedirect.com
G Zimmer, TK Beikler, M Schneider, J Ibell… - Journal of molecular and …, 1995 - Elsevier
… During the hypoxic phase the heart obtains nitrogen-gassed buffer via perfusors, which were supplied with buffer f R- or S-lipoic acid. From the perfusors (7) the buffer is transported via …
Number of citations: 52 www.sciencedirect.com
G Niebch, B Büchele, J Blome, S Grieb, G Brandt… - Chirality, 1997 - Wiley Online Library
A specific plasma level assay for the enantiomers of α‐lipoic acid is described. It makes use of liquid‐liquid extraction, chemical reduction to the dithiol enantiomers, and their precolumn …
Number of citations: 46 onlinelibrary.wiley.com

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